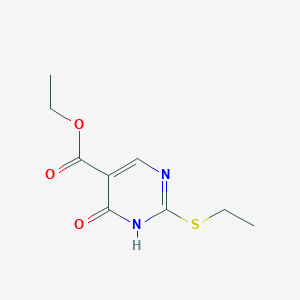

5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester

Descripción general

Descripción

5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester is an organic compound with the molecular formula C9H12N2O3S. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the ethylthio and hydroxy groups in its structure makes it a versatile compound for chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with pyrimidine derivatives, which are commercially available or can be synthesized through known methods.

Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.

Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

Purification: The product is purified through crystallization or chromatography to achieve the desired purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: De-ethylated pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Preliminary studies indicate that it exhibits efficacy against certain bacterial strains, suggesting its utility in developing new antibiotics. The structural characteristics of the compound allow it to interact with biological molecules, which is crucial for its pharmacological activity.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrimidine derivatives, including 5-pyrimidinecarboxylic acid derivatives. Results indicated that certain derivatives showed significant inhibition rates against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting the potential of this compound in antibiotic development.

Synthesis of Other Compounds

5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester serves as a vital intermediate in the synthesis of other pharmaceuticals and organic compounds. Its ability to undergo various chemical reactions makes it a versatile building block in synthetic organic chemistry.

Synthesis Pathways

- Methodology : The synthesis typically involves reactions with other organic compounds under controlled conditions to yield new derivatives with enhanced biological activities.

- Outcomes : The reactions often lead to the formation of novel compounds that may possess improved pharmacological profiles compared to their precursors.

Bioisosterism and Drug Design

The concept of bioisosterism plays a significant role in modifying the biological activity of compounds like 5-pyrimidinecarboxylic acid derivatives. By substituting certain functional groups while maintaining similar spatial arrangements, researchers can enhance the efficacy and reduce side effects of drugs.

Insights from Research

Research has shown that modifications to the structure of pyrimidine derivatives can lead to improved interactions with biological targets, such as enzymes involved in nucleic acid metabolism. This highlights the importance of structural optimization in drug design .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have been studied for antifungal activity. Certain synthesized compounds exhibited moderate to excellent activity against plant pathogenic fungi.

Case Study: Evaluation Against Fungi

In vitro tests demonstrated that several derivatives showed over 90% inhibition rates against Sclerotinia sclerotiorum, indicating their potential application in agricultural settings as antifungal agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against E. coli and S. aureus |

| Synthesis | Intermediate for other pharmaceuticals | Versatile building block for organic synthesis |

| Bioisosterism | Enhancements in drug design | Improved interactions with biological targets |

| Antifungal Activity | Activity against plant pathogenic fungi | Over 90% inhibition against S. sclerotiorum |

Mecanismo De Acción

The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparación Con Compuestos Similares

Similar Compounds

5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester: Similar structure but with an amino group instead of a hydroxyl group.

5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-hydroxy-, ethyl ester: Similar structure but with a methylthio group instead of an ethylthio group.

Uniqueness

5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester is unique due to the presence of both the ethylthio and hydroxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Actividad Biológica

5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester, also known as ethyl 2-(ethylthio)-4-hydroxy-5-pyrimidinecarboxylate, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of 5-pyrimidinecarboxylic acid derivatives typically involves various methods, including one-pot reactions and multi-component reactions. A notable method includes the use of triethylamine as a catalyst in a four-component reaction to yield diverse pyrimidine derivatives with good to excellent yields . The synthesis often employs ethyl acetoacetate and substituted ureas, which contribute to the formation of the pyrimidine ring structure.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 5-pyrimidinecarboxylic acid have shown potent activity against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro studies demonstrated that certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin . The presence of specific functional groups appears to enhance their cytotoxic effects while minimizing toxicity to non-cancerous cells.

| Compound | IC50 (µM) | Cell Line | Remarks |

|---|---|---|---|

| Compound 21 | 10 | A549 (Lung Cancer) | High selectivity against cancer cells |

| Compound 15 | 20 | HSAEC-1 KT (Normal) | Notable cytotoxicity in cancer cells |

Antimicrobial Activity

In addition to anticancer properties, pyrimidine derivatives have demonstrated antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Studies have shown that certain derivatives possess selective antimicrobial properties, making them potential candidates for treating infections caused by resistant pathogens .

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Compound 21 | 8 µg/mL |

| Escherichia coli | Compound 18 | 16 µg/mL |

Immunomodulatory Effects

Some derivatives of pyrimidinecarboxylic acids have exhibited immunomodulatory effects. For example, certain compounds have been shown to enhance immune responses in vitro, suggesting their potential use in therapeutic applications targeting immune-related disorders .

Case Studies

- Anticancer Study : A study evaluated a series of pyrimidine derivatives for their anticancer activity against A549 cells. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited enhanced cytotoxicity compared to others, highlighting the importance of structural modifications in developing effective anticancer agents .

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of several pyrimidine derivatives against resistant strains. The findings revealed that certain compounds displayed significant inhibitory effects on bacterial growth, suggesting their potential role in combating antibiotic resistance .

Propiedades

IUPAC Name |

ethyl 2-ethylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-3-14-8(13)6-5-10-9(15-4-2)11-7(6)12/h5H,3-4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUWQJVYJRQMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203682 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5518-76-3 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005518763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000737365 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.